beta-D-glucosaminyl-(1->4)-beta-D-glucosamine

Antioxidant Free Radical Biology Glycobiology

beta-D-glucosaminyl-(1->4)-beta-D-glucosamine (CAS 148411-57-8), also known as chitobiose, is a discrete disaccharide composed of two D-glucosamine units linked by a β-(1→4) glycosidic bond. As the fundamental repeating unit of chitosan, it exists as a chemically defined, low-molecular-weight molecule (340.33 g/mol) with high water solubility (>100 mg/mL) , in stark contrast to the heterogeneous, high-molecular-weight chitosan polymers often referenced under the same CAS number.

Molecular Formula C12H24N2O9
Molecular Weight 340.33 g/mol
CAS No. 148411-57-8
Cat. No. B117239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-D-glucosaminyl-(1->4)-beta-D-glucosamine
CAS148411-57-8
Molecular FormulaC12H24N2O9
Molecular Weight340.33 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)O)CO)N)O)O)O
InChIInChI=1S/C12H24N2O9/c13-5-9(19)10(4(2-16)21-11(5)20)23-12-6(14)8(18)7(17)3(1-15)22-12/h3-12,15-20H,1-2,13-14H2/t3-,4-,5-,6-,7-,8-,9-,10-,11-,12+/m1/s1
InChIKeyQLTSDROPCWIKKY-PMCTYKHCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





beta-D-glucosaminyl-(1->4)-beta-D-glucosamine (Chitobiose): A Defined Disaccharide Building Block for Glycobiology and Antioxidant Research


beta-D-glucosaminyl-(1->4)-beta-D-glucosamine (CAS 148411-57-8), also known as chitobiose, is a discrete disaccharide composed of two D-glucosamine units linked by a β-(1→4) glycosidic bond [1]. As the fundamental repeating unit of chitosan, it exists as a chemically defined, low-molecular-weight molecule (340.33 g/mol) with high water solubility (>100 mg/mL) [2], in stark contrast to the heterogeneous, high-molecular-weight chitosan polymers often referenced under the same CAS number. This precise, monomeric structure underpins its unique and quantifiable bioactivities, positioning it as a critical tool for mechanistic studies and applications where reproducibility and specific molecular interactions are paramount.

Why Generic Chitosan Oligosaccharide Mixtures Cannot Substitute for Defined beta-D-glucosaminyl-(1->4)-beta-D-glucosamine


A critical distinction exists between the specific disaccharide beta-D-glucosaminyl-(1->4)-beta-D-glucosamine and the commercially prevalent “Chitosan Oligosaccharide” (COS) mixtures often associated with CAS 148411-57-8 [1]. These mixtures are polydisperse, containing a broad range of chain lengths (typically 2-20 monomer units) with variable molecular weights and degrees of acetylation [2]. This inherent heterogeneity introduces significant batch-to-batch variability and confounds the interpretation of biological assays, as the observed activity is a composite effect of multiple, undefined species [3]. Therefore, substituting a defined dimer with an undefined mixture introduces uncontrolled variables that compromise experimental reproducibility and obscure structure-activity relationships, making it unsuitable for studies requiring precise molecular characterization or consistent performance in regulated applications.

Quantitative Differentiation Evidence for beta-D-glucosaminyl-(1->4)-beta-D-glucosamine vs. Comparators


Superior Hydroxyl Radical Scavenging vs. Glucosamine Monomer and N-Acetylated Dimers

beta-D-glucosaminyl-(1->4)-beta-D-glucosamine (chitobiose) demonstrates superior antioxidant activity by directly scavenging hydroxyl radicals, an effect that is completely absent in its monomeric precursor, glucosamine, and in its N-acetylated dimer counterpart, di-N-acetylchitobiose. In a hydroxyl radical scavenging assay using H2O2/Cu2+-mediated benzoate hydroxylation, chitobiose exhibited potent inhibitory activity with an IC50 of 18 μM. In contrast, both glucosamine and di-N-acetylchitobiose showed no detectable inhibitory activity under identical conditions [1].

Antioxidant Free Radical Biology Glycobiology

Superior Antioxidant Potency vs. Chitotriose and Reference Antioxidants

In a direct head-to-head comparison of hydroxyl radical scavenging ability, beta-D-glucosaminyl-(1->4)-beta-D-glucosamine (chitobiose) was significantly more potent than its trisaccharide homolog, chitotriose, and the common reference antioxidants aminoguanidine and Trolox. The IC50 for chitobiose was 30 μM, representing a 1.8-fold higher potency than chitotriose (IC50 = 55 μM), and was substantially lower than those of aminoguanidine (85 μM) and Trolox (95 μM) [1].

Antioxidant Oxidative Stress Comparative Biochemistry

Exclusive Superoxide Radical Scavenging Capability Among Chitooligosaccharides

beta-D-glucosaminyl-(1->4)-beta-D-glucosamine (chitobiose) exhibits a unique and exclusive ability to scavenge superoxide radicals, a capability not shared by other chitooligosaccharides tested. Among a panel of 10 compounds, including chitotriose, glucosamine, and N-acetylated derivatives, only chitobiose and the reference compound Trolox demonstrated the capacity to scavenge superoxide radicals generated by a non-enzymatic phenazine methosulfate/NADH system [1].

Superoxide Scavenging Reactive Oxygen Species Antioxidant Mechanism

Solubility and Bioavailability Advantage Over High Molecular Weight Chitosan

The low molecular weight and defined dimeric structure of beta-D-glucosaminyl-(1->4)-beta-D-glucosamine confer a profound solubility advantage over high molecular weight chitosan (HMWC). Chitobiose is freely soluble in water (>100 mg/mL) [1], whereas chitosan is only soluble in acidic aqueous solutions and has limited bioavailability [2]. This physical-chemical difference translates to a significant functional advantage, as HMWC was found to be approximately 50% less effective than COS in suppressing cancer cell growth [3].

Solubility Bioavailability Drug Delivery Biomaterials

Osteoclast Differentiation Suppression: Comparable Efficacy to Glucosamine Monomer

In a study assessing the effects of chitosan degradation products on bone health, beta-D-glucosaminyl-(1->4)-beta-D-glucosamine (as a representative chitosan oligosaccharide, COS) and its monomer glucosamine (GlcN) were directly compared for their effects on osteoclast differentiation. Both COS and GlcN at a high concentration (500 μg/mL) suppressed M-CSF- and RANKL-dependent osteoclast formation in human PBMCs, with no significant difference observed between the two compounds [1]. Importantly, neither promoted osteoclast differentiation, confirming their safety profile for bone tissue repair applications [2].

Bone Biology Osteoclast Biocompatibility Tissue Engineering

High-Value Application Scenarios for beta-D-glucosaminyl-(1->4)-beta-D-glucosamine Driven by Differential Evidence


Mechanistic Studies of Oxidative Stress and Antioxidant Pathways

Leverage the compound's quantitatively superior and exclusive radical scavenging profile. Its potent IC50 of 30 μM against hydroxyl radicals [1] and unique ability to quench superoxide radicals [1] make it an ideal molecular probe for dissecting ROS-mediated signaling pathways, validating antioxidant mechanisms, and benchmarking the activity of novel antioxidant compounds in well-defined in vitro systems.

Standardized Substrate for Chitinase and Glycosidase Enzyme Assays

As a chemically defined disaccharide, it serves as a precise and reproducible substrate for studying the activity of enzymes such as 1,4-β-D-glucosaminidase and chitinases [2]. This is in contrast to using polydisperse chitosan, which yields ambiguous kinetic data. This application is critical for enzymology research, high-throughput inhibitor screening, and the development of enzymatic biomass conversion processes.

Synthesis of Structurally Defined Glycoconjugates and Biomaterials

The compound's defined dimeric structure and high purity (>95% achievable) [3] make it a valuable building block for the controlled synthesis of complex oligosaccharides, glycopolymers, and drug delivery systems. Its high water solubility (>100 mg/mL) [4] facilitates chemical conjugation and formulation under aqueous conditions, enabling the creation of materials with predictable properties for targeted biomedical applications, circumventing the heterogeneity issues of polymer-based approaches.

Preclinical Evaluation of Chitosan-Based Bone Biomaterials

Employ this compound as a model degradation product in preclinical safety studies for bone tissue engineering scaffolds. The evidence showing that it suppresses, rather than induces, osteoclast differentiation at high concentrations (500 μg/mL) [5] provides crucial data to support the biocompatibility and long-term safety of chitosan-based implants. This addresses a key regulatory and scientific concern regarding the potential for implant degradation products to cause unwanted bone resorption.

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